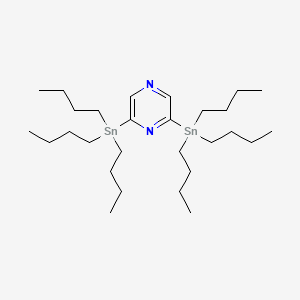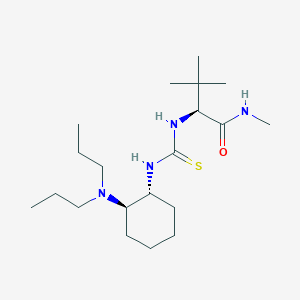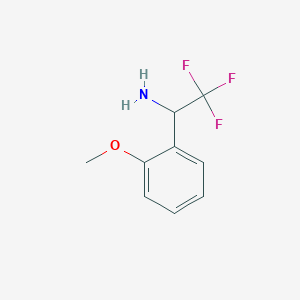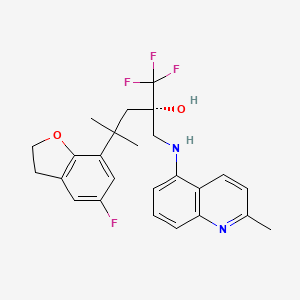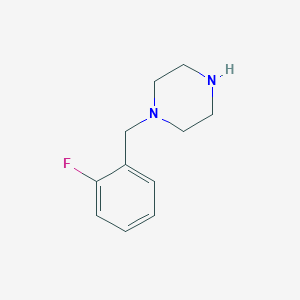
1-(2-Fluorobenzyl)piperazine
概要
説明
1-(2-Fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H15FN2 . It has an average mass of 194.249 Da and a mono-isotopic mass of 194.121933 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 2-fluorobenzyl group . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 273.5±25.0 °C at 760 mmHg, and a flash point of 119.2±23.2 °C . It also has a refractive index of 1.532, a molar refractivity of 54.5±0.3 cm3, and a molar volume of 176.1±3.0 cm3 .科学的研究の応用
Imaging σ1 Receptors in the Brain
1-(2-Fluorobenzyl)piperazine derivatives have been utilized in the development of novel piperazine compounds with low lipophilicity as σ1 receptor ligands. These compounds, such as 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, show potential in imaging σ1 receptors in the brain, which is crucial for understanding neurodegenerative diseases like Alzheimer's disease (He et al., 2017).
Crystallography and Molecular Structure Analysis
Research in crystallography has utilized this compound derivatives to study molecular structures. The study of these compounds, such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, helps in understanding the conformation and dihedral angles of complex molecules, which is essential for the development of pharmaceuticals (Zhang et al., 2011).
Radiosynthesis for Melanoma Tumour Imaging
The synthesis of fluorobenzyl piperazine derivatives, like [18F]MEL054, is a significant area of research for melanoma tumor imaging. These compounds are designed to target melanotic tumors, aiding in the diagnosis and monitoring of melanoma (Taylor et al., 2013).
Development of Antimigraine Drugs
This compound derivatives are also involved in the synthesis of antimigraine drugs. The efficient synthesis of these drugs, such as lomerizine, is crucial for treating migraines and related neurological disorders (Narsaiah & Kumar, 2010).
Dopamine D4 Receptor Ligands
These derivatives are investigated for their potential as dopamine D4 receptor ligands, which could have implications in psychiatric and neurological disorders. Studies focus on their affinity, selectivity, and nonspecific binding behavior for potential use in positron emission tomography (PET) imaging (Kügler et al., 2011).
Synthesis of Pharmaceutical Compounds
The modified Jocic reactions with N-substituted diamines in the synthesis of piperazinones, including fluorobenzyl intermediates, are vital for producing important pharmaceutical compounds. This methodology is critical for the pharmaceutical industry (Perryman et al., 2015).
作用機序
Safety and Hazards
生化学分析
Cellular Effects
The cellular effects of 1-(2-Fluorobenzyl)piperazine have been studied in the context of cancer research. It has been found to exhibit anticancer activity against MCF7 breast cancer cell line
Molecular Mechanism
It’s known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNZJBYRPULAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963040 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-41-8, 89292-78-4 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



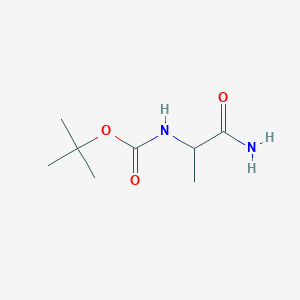
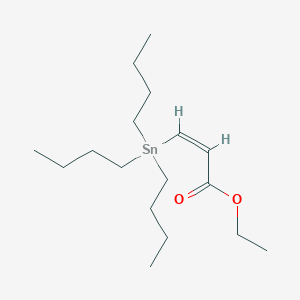
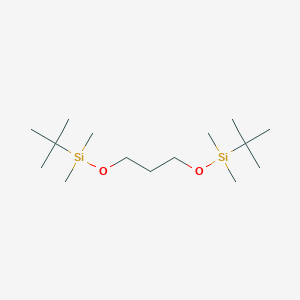
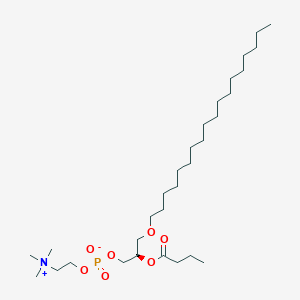
![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)
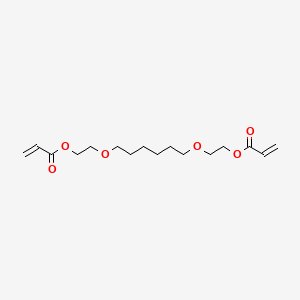
![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)
